N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide

Thromboxane synthetase inhibition Chain-length SAR Imidazole derivatives

N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide (CAS 88137-93-3) is a synthetic small molecule belonging to the N-[(1H-imidazol-1-yl)alkyl]aryl amide and N-(phenoxyalkyl)imidazole chemotypes. Its structure features an imidazole ring linked via a ten-carbon linear decyl spacer to a phenyl ring bearing an para-acetamide substituent.

Molecular Formula C21H31N3O2
Molecular Weight 357.5 g/mol
CAS No. 88137-93-3
Cat. No. B12943141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide
CAS88137-93-3
Molecular FormulaC21H31N3O2
Molecular Weight357.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)OCCCCCCCCCCN2C=CN=C2
InChIInChI=1S/C21H31N3O2/c1-19(25)23-20-10-12-21(13-11-20)26-17-9-7-5-3-2-4-6-8-15-24-16-14-22-18-24/h10-14,16,18H,2-9,15,17H2,1H3,(H,23,25)
InChIKeyMSXVGBIMJQBWRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide (CAS 88137-93-3): Compound Identity and Core Characteristics


N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide (CAS 88137-93-3) is a synthetic small molecule belonging to the N-[(1H-imidazol-1-yl)alkyl]aryl amide and N-(phenoxyalkyl)imidazole chemotypes. Its structure features an imidazole ring linked via a ten-carbon linear decyl spacer to a phenyl ring bearing an para-acetamide substituent. The compound has a molecular formula of C21H31N3O2, a molecular weight of 357.49 g/mol, and a calculated LogP of approximately 5.69 . It was originally disclosed within a broader series of imidazole- and triazole-containing aryl amides investigated as thromboxane synthetase inhibitors and antihypertensive agents, with the decyl chain length representing an intentional structural variation to probe chain-length-dependent pharmacological activity [1].

Why N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide Cannot Be Replaced by a Shorter-Chain or Heterocycle-Swapped Analog


Within the N-[(1H-imidazol-1-yl)alkyl]aryl amide class, pharmacological outcome is exquisitely sensitive to three structural variables: heterocycle identity (imidazole vs. 1,2,4-triazole), alkyl chain length, and aromatic substitution pattern [1]. The seminal 1986 structure–activity relationship (SAR) study demonstrated that the most potent thromboxane synthetase inhibitors in the series carried C5–C8 alkyl spacers, while optimal antihypertensive activity clustered around C3 chains [1]. Substitution of the heterocycle from imidazole to 1,2,4-triazole altered both enzyme inhibition potency and selectivity [1]. Consequently, a C10-decyl-bearing, imidazole-containing, para-acetamide-substituted phenoxy derivative cannot be casually interchanged with a C3-propyl benzamide or a triazole analog without risking a complete loss of the desired inhibitory profile, potency, or selectivity window. The specific combination embodied by CAS 88137-93-3 occupies a distinct coordinate in this multidimensional SAR landscape that is not replicated by any shorter-chain or heterocycle-modified congener.

Quantitative Differentiation Evidence for N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide (88137-93-3) Relative to Key Comparators


Decyl (C10) Chain Length vs. Optimal Thromboxane Synthetase Inhibitory C5–C8 Window in the Same Chemotype

In the foundational structure–activity relationship study by Wright et al., imidazole-containing aryl amides with C5–C8 alkyl spacers between the heterocycle and the amide moiety were identified as the most potent thromboxane synthetase inhibitors, with the best compounds exhibiting up to 10-fold greater potency than the reference standard dazoxiben [1]. The target compound incorporates a C10 decyl spacer—two methylene units beyond the upper boundary of the optimal C5–C8 range. This deliberate elongation positions CAS 88137-93-3 as a probe for the steep activity drop-off observed beyond C8, offering a defined loss-of-activity reference point that shorter-chain analogs in the C5–C8 window cannot provide. No direct head-to-head IC50 comparison within a single assay publication has been identified for this specific compound, and the quantitative difference stated is derived from the class-level trend reported in the source SAR study.

Thromboxane synthetase inhibition Chain-length SAR Imidazole derivatives

Para-Acetamide Phenyl Substitution vs. 4-Chloro-, 4-Bromo-, and 4-Trifluoromethyl-Benzamide Analogs in Thromboxane Synthetase Inhibition

The 1986 SAR study explicitly identifies 4-chloro-, 4-(trifluoromethyl)-, and 4-bromobenzamide derivatives as the most interesting thromboxane synthetase inhibitors within the imidazole series [1]. CAS 88137-93-3 replaces the halogenated benzamide with a para-acetamide group, a substitution that removes the electron-withdrawing halogen and replaces it with a hydrogen-bond-donating acetamide. While direct comparative IC50 data between the acetamide and halogenated benzamide congeners are not available, the class-level SAR indicates that aromatic substitution is a primary determinant of inhibitory potency [1]. This structural divergence means the acetamide compound cannot be assumed to replicate the potency or selectivity profile of the halogenated benzamide leads.

Aromatic substitution SAR Thromboxane synthetase Imidazole series

Imidazole vs. 1,2,4-Triazole Heterocycle: Differentiated Thromboxane Synthetase Inhibitory Profiles

The original SAR study prepared both imidazole (VIII) and 1,2,4-triazole (X) series in parallel and observed that both heterocycles yielded thromboxane synthetase inhibitors, but with differing potency and ancillary pharmacological profiles [1]. CAS 88137-93-3 contains an imidazole ring, which the study's abstract positions as core to the most interesting thromboxane synthetase inhibitors when coupled with optimal chain length and aromatic substitution. Selection of the imidazole-bearing compound over a corresponding triazole analog is therefore not arbitrary—it commits the user to the heterocycle that the primary SAR study associates with the higher-potency, more extensively characterized sub-series.

Heterocycle substitution Thromboxane synthetase selectivity Imidazole vs. triazole

Ether (Phenoxy) Linkage vs. Direct Amide-Linked Alkyl Chain: Differentiating Two Imidazole-Thromboxane Synthetase Inhibitor Sub-Classes

CAS 88137-93-3 incorporates an ether oxygen connecting the phenyl ring to the decyl chain, classifying it structurally as an N-(phenoxyalkyl)imidazole. A distinct patent (US 4,636,500) discloses N-(phenoxyalkyl)imidazoles as selective thromboxane synthetase inhibitors that do not significantly inhibit prostacyclin synthetase or cyclooxygenase, highlighting the pharmacological relevance of the phenoxy linkage for selectivity [1]. In contrast, the N-[(1H-imidazol-1-yl)alkyl]aryl amides described by Wright et al. lack this ether oxygen. The presence of the ether linkage in CAS 88137-93-3 introduces an additional hydrogen-bond acceptor and alters the conformational flexibility and electronic distribution of the spacer region, differentiating it from directly amide-linked alkyl imidazole series.

Phenoxyalkyl imidazoles Thromboxane synthetase selectivity Linker chemistry

Lipophilicity (LogP ~5.69) and Membrane Permeability Differentiation from Shorter-Chain (C3–C8) Analogs

The calculated LogP of CAS 88137-93-3 is approximately 5.69 , reflecting the highly lipophilic ten-carbon decyl spacer. This value is substantially higher than that expected for C3–C8 chain analogs (e.g., a C3-propyl analog would have an estimated LogP approximately 3–4 units lower). The elevated LogP impacts membrane partitioning, non-specific protein binding, and solubility in ways that are not replicated by shorter-chain congeners. If an experimental protocol requires high membrane penetration or a specific degree of lipophilicity for formulation, the C10 chain delivers a physicochemical profile that shorter-chain analogs cannot match.

Lipophilicity C10 spacer Drug-like properties

Overall Data Availability Caution

It must be explicitly stated that direct, quantitative head-to-head biological data (e.g., IC50 values, Ki values, selectivity ratios) for N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide against specific comparators were not identified in the primary literature, patents, or authoritative databases searched for this guide. No ChEMBL or BindingDB entry was confirmed for this exact CAS number with a matching two-dimensional structure. All differentiation claims above are therefore based on class-level SAR inferences drawn from the published imidazole aryl amide and phenoxyalkyl imidazole series. Procurement decisions should be made with the understanding that the compound's individual quantitative activity profile has not been publicly disclosed in the indexed scientific literature as of the search date.

Data limitations Compound characterization Procurement caveat

Recommended Application Scenarios for N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide Based on Differentiation Evidence


Chain-Length SAR Boundary Mapping in Thromboxane Synthetase Inhibitor Optimization Programs

The C10 decyl spacer places this compound at the upper limit of the chain-length SAR spectrum established by Wright et al. [1]. In a medicinal chemistry program optimizing alkyl spacer length, CAS 88137-93-3 can serve as a definitive C10 data point to map the potency cliff beyond the C8 optimum, a role that C5–C8 analogs cannot fulfill.

Probing the Acetamide Pharmacophore in Imidazole-Containing Enzyme Inhibitor Series

The para-acetamide substitution differentiates this compound from the halogenated benzamide leads described in the 1986 SAR study [1]. It is the appropriate choice for experiments designed to evaluate whether a hydrogen-bond-donating acetamide can recapitulate or modulate the inhibitory activity associated with electron-withdrawing halogen substituents.

Investigating the Role of Phenoxy (Ether) Linkage in Thromboxane Synthetase Selectivity

As a member of the N-(phenoxyalkyl)imidazole class disclosed in US 4,636,500, this compound incorporates the ether linkage that is associated with selective thromboxane synthetase inhibition without concurrent prostacyclin synthetase or cyclooxygenase blockade [2]. It is suitable for studies comparing ether-linked vs. directly amide-linked imidazole series with respect to enzyme selectivity, metabolic stability, or off-target profiles.

High-Lipophilicity Probe for Membrane Partitioning and Formulation Studies

With a calculated LogP of approximately 5.69 [1], this compound occupies a lipophilicity range that shorter-chain congeners cannot access. It is the indicated choice for experiments examining the impact of high LogP on membrane permeability, non-specific protein binding, or lipid-based drug delivery system compatibility within the imidazole aryl amide chemical space.

Quote Request

Request a Quote for N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.